REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][CH3:11])[C:5]([F:12])=[CH:4][CH:3]=1.[Br:13][C:14]1[CH:15]=[C:16]2[C:22]([CH:23]([C:25]3[C:30]([O:31][CH3:32])=[CH:29][CH:28]=[C:27](F)[C:26]=3[Cl:34])[CH3:24])=[CH:21][NH:20][C:17]2=[N:18][CH:19]=1.ClC1C(F)=CC=C(OC)C=1C=O.ClC1C(C=O)=C(F)C(F)=CC=1.C[O-].[Na+]>CO>[Br:13][C:14]1[CH:15]=[C:16]2[C:22]([CH:23]([C:25]3[C:26]([Cl:34])=[CH:27][CH:28]=[C:29]([F:12])[C:30]=3[O:31][CH3:32])[CH3:24])=[CH:21][NH:20][C:17]2=[N:18][CH:19]=1.[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][CH3:11])[C:5]([F:12])=[CH:4][CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1C=O)OC)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1C=O)F)F
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
5-bromo-3-[1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(C)C2=C(C(=CC=C2OC)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1F)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(C)C2=C(C(=CC=C2Cl)F)OC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=C1C=O)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |